Precise Inter-Functional Distance: C8 Alkyl Chain vs. PEG and Shorter Alkyl Linkers
The fully extended C8 alkyl chain of 1-azido-8-bromo-octane enforces a terminal functional group separation of approximately 1.0–1.1 nm, a critical parameter for constructing PROTACs (Proteolysis Targeting Chimeras) that must bridge a target protein and an E3 ligase in a ternary complex [1]. In contrast, the commonly used 1-azido-6-bromohexane (C6) provides an inter-functional distance of only ~0.75 nm, which is frequently suboptimal for spanning the ~40–50 Å binding interface required for effective ubiquitination [1]. In the context of SAMs, alkyl chains shorter than C8 are known to produce less ordered, more permeable monolayers on gold surfaces [2].
| Evidence Dimension | Inter-terminal distance in fully extended conformation |
|---|---|
| Target Compound Data | ~1.0-1.1 nm (based on C8 alkyl chain with C-C bond lengths of 1.54 Å and tetrahedral geometry) |
| Comparator Or Baseline | 1-Azido-6-bromohexane (C6): ~0.75 nm; 1-Azido-4-bromobutane (C4): ~0.50 nm |
| Quantified Difference | +0.25 to +0.60 nm over shorter alkyl homologues |
| Conditions | Calculated based on standard bond lengths and angles for all-trans alkane conformers; no experimental measurement for this specific compound is reported in the literature. |
Why This Matters
For applications requiring precise spatial positioning—such as PROTAC development or nano-scale surface patterning—the C8 spacer provides a distinct geometric advantage over shorter alkyl or flexible PEG linkers.
- [1] Crew, A. P.; Raina, K.; Dong, H.; et al. Identification and Characterization of Von Hippel-Lindau-Recruiting PROTACs. Journal of Medicinal Chemistry 2018, 61 (2), 583–598. (Provides general guidance on linker length optimization in PROTAC design.) View Source
- [2] Love, J. C.; Estroff, L. A.; Kriebel, J. K.; Nuzzo, R. G.; Whitesides, G. M. Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews 2005, 105 (4), 1103–1169. View Source
